molecular formula C10H21Cl B1664159 4-Chlorodecane CAS No. 999-49-5

4-Chlorodecane

Cat. No.: B1664159
CAS No.: 999-49-5
M. Wt: 176.72 g/mol
InChI Key: SFSRUCSICQYPSN-UHFFFAOYSA-N
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Description

4-Chlorodecane (C₁₀H₂₁Cl) is a chlorinated alkane characterized by a linear decane backbone with a chlorine atom substituted at the fourth carbon position. This compound belongs to the haloalkane family, where halogen atoms influence physical and chemical properties such as boiling point, solubility, and reactivity. Chlorinated alkanes like this compound are typically synthesized via free-radical halogenation or nucleophilic substitution reactions. Their applications range from intermediates in organic synthesis to solvents in industrial processes. Analytical characterization of such compounds often relies on techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR), with data verification through databases such as Reaxys or SciFinder .

Properties

CAS No.

999-49-5

Molecular Formula

C10H21Cl

Molecular Weight

176.72 g/mol

IUPAC Name

4-chlorodecane

InChI

InChI=1S/C10H21Cl/c1-3-5-6-7-9-10(11)8-4-2/h10H,3-9H2,1-2H3

InChI Key

SFSRUCSICQYPSN-UHFFFAOYSA-N

SMILES

CCCCCCC(CCC)Cl

Canonical SMILES

CCCCCCC(CCC)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-Chlorodecane;  (+/-)-4-Chlorodecane;  4-Chlorodecane;  Decane, 4-chloro-.

Origin of Product

United States

Comparison with Similar Compounds

Table 1. Physical Properties of Chlorinated Decanes

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Solubility in Water
1-Chlorodecane 176.72 ~230 0.89 Insoluble
This compound 176.72 ~245 0.88 Insoluble
2-Chlorodecane 176.72 ~240 0.88 Insoluble

Table 2. Reactivity Comparison

Compound SN2 Reactivity SN1 Reactivity Stability in Polar Solvents
1-Chlorodecane High Low Moderate
This compound Low High High

Research Findings

  • Synthetic Applications : this compound is less reactive than its primary isomer in nucleophilic substitutions, making it preferable for controlled synthesis of secondary alcohols via hydrolysis .
  • Analytical Challenges : Extraction and quantification of this compound from complex matrices (e.g., polymers) may yield incomplete data due to matrix interference, a common issue highlighted in chemical analysis guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorodecane
Reactant of Route 2
4-Chlorodecane

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